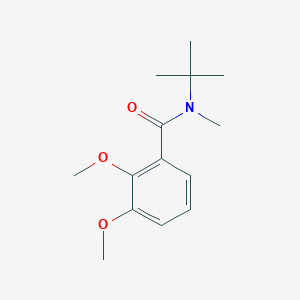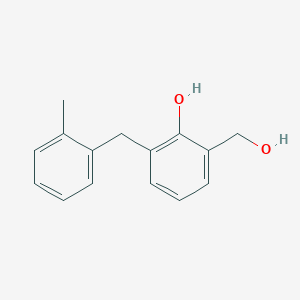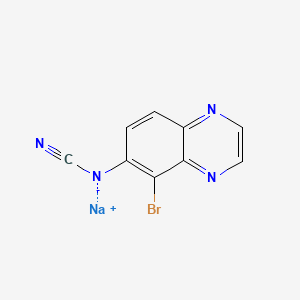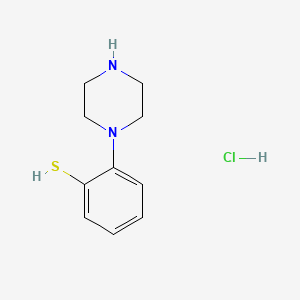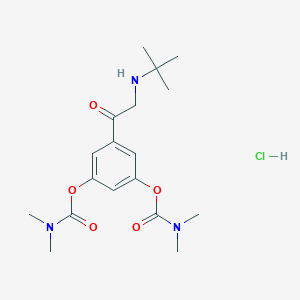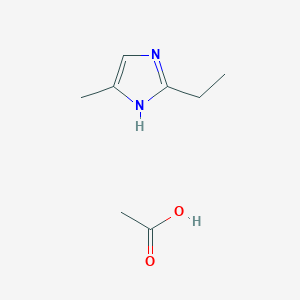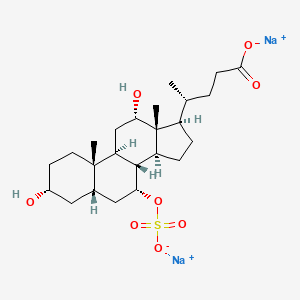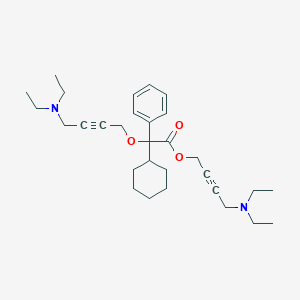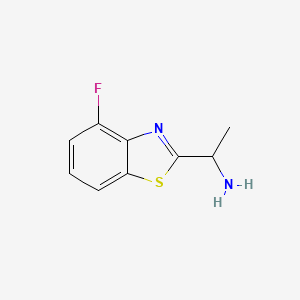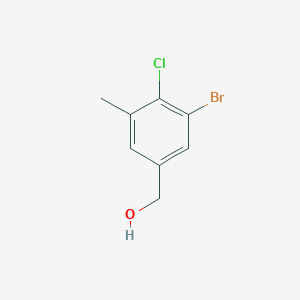
Siponimod-D11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Siponimod-D11 is a deuterated form of Siponimod, a selective sphingosine 1-phosphate receptor modulator. Siponimod is primarily used in the treatment of multiple sclerosis, particularly secondary progressive multiple sclerosis. The deuterated version, this compound, is used in research to study the pharmacokinetics and metabolic pathways of Siponimod.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Siponimod-D11 involves the incorporation of deuterium atoms into the Siponimod molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated dichloromethane (DCM) in the preparation of electrospun fibers containing Siponimod . The electrospinning conditions are optimized to produce a microfibrous, poly(lactic-co-glycolic acid) (PLGA) matte that is cut and rolled into the desired implant size.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the preparation of crystalline polymorphic forms of Siponimod base, Siponimod hemifumarate, and other salts . The production process ensures the uniform distribution of Siponimod within the electrospun fibers, resulting in a stable, amorphous solid dispersion.
Análisis De Reacciones Químicas
Types of Reactions
Siponimod-D11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various derivatives of Siponimod, which are used to study its pharmacological properties and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Siponimod-D11 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of Siponimod.
Medicine: Used in the development of treatments for multiple sclerosis and other autoimmune disorders.
Industry: Used in the production of pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Siponimod-D11 exerts its effects by selectively binding to sphingosine 1-phosphate receptor subtypes 1 and 5 . This binding prevents the egress of lymphocytes from lymph nodes, thereby reducing their migration to the central nervous system. This mechanism helps to reduce inflammation and neurodegeneration in multiple sclerosis . Additionally, this compound can cross the blood-brain barrier and exert direct effects on neural cells, promoting neuroprotection and remyelination .
Comparación Con Compuestos Similares
Similar Compounds
Fingolimod: Another sphingosine 1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Uniqueness
Siponimod-D11 is unique due to its deuterated nature, which allows for more detailed pharmacokinetic and metabolic studies. This uniqueness provides valuable insights into the drug’s behavior in the body and its potential therapeutic applications.
Propiedades
Fórmula molecular |
C29H35F3N2O3 |
|---|---|
Peso molecular |
527.7 g/mol |
Nombre IUPAC |
1-[[2-ethyl-4-[(Z)-C-methyl-N-[[3-(trifluoromethyl)-4-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)phenyl]methoxy]carbonimidoyl]phenyl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19-/i4D2,5D2,6D2,7D2,8D2,22D |
Clave InChI |
KIHYPELVXPAIDH-NEBXIGIDSA-N |
SMILES isomérico |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=C(C=C(C=C2)CO/N=C(/C)\C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)CC)C(F)(F)F)([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13838752.png)
